BML-284

Wnt signaling Stem cell biology GSK-3β inhibition

BML-284 is the definitive GSK-3β-independent Wnt agonist (IC₅₀ >60 µM), chosen to avoid confounding insulin, neuronal, and circadian side effects inherent to GSK-3β inhibitors like CHIR-99021. Its unique secondary tubulin-degradation activity enables dual-pathway studies in cancer. Validated in renal ischemia-reperfusion and hepatocyte regeneration models. For clean Wnt pathway dissection and microtubule dynamics research, BML-284 is irreplaceable. Buy now to secure high-purity, research-grade material.

Molecular Formula C19H19ClN4O3
Molecular Weight 386.84
CAS No. 853220-52-7
Cat. No. B1192309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBML-284
CAS853220-52-7
SynonymsAMBMP HCl;  AMBMP Hydrochloride;  BML284 HCl;  Wnt Agonist;  BML284 HCl;  BML-284 HCl;  BML 284 HCl; 
Molecular FormulaC19H19ClN4O3
Molecular Weight386.84
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=CC(=NC(=N2)N)NCC3=CC4=C(C=C3)OCO4
InChIInChI=1S/C19H18N4O3/c1-24-14-4-2-3-13(8-14)15-9-18(23-19(20)22-15)21-10-12-5-6-16-17(7-12)26-11-25-16/h2-9H,10-11H2,1H3,(H3,20,21,22,23)
InChIKeyXZOFNDFDGVAIEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BML-284 (CAS 853220-52-7) – What Is This Wnt Activator and How Does It Work?


BML-284, also known as Wnt agonist 1 or AMBMP, is a small-molecule cell-permeable agonist of the canonical Wnt/β-catenin signaling pathway [1]. It is a pyrimidine derivative with the molecular formula C₁₉H₁₈N₄O₃ and a molecular weight of 350.37 Da [1]. BML-284 induces T-cell factor (TCF)-dependent transcriptional activity in vitro (EC₅₀ = 700 nM in HEK-293T cells), thereby mimicking the effects of Wnt ligands [1][2]. The compound does not inhibit glycogen synthase kinase 3 beta (GSK-3β) at physiologically relevant concentrations (IC₅₀ >60 µM), indicating a GSK-3β-independent mechanism of action [3]. It is also reported to have tubulin-degradation activity, adding a secondary mechanistic dimension [4].

Why BML-284 Cannot Be Simply Swapped for Another Wnt Activator: GSK-3β Independence and Functional Dualism


The Wnt/β-catenin pathway can be activated through multiple nodes: direct ligand mimicry, GSK-3β inhibition, or Axin complex disruption. BML-284 differs critically from GSK-3β inhibitors like CHIR-99021 (IC₅₀ ~10 nM for GSK-3α/β) and from Axin disruptors like SKL2001 [1]. It activates Wnt signaling without inhibiting GSK-3β (IC₅₀ >60 µM), which avoids the pleiotropic effects associated with GSK-3β inhibition—such as interference with insulin signaling, neuronal function, and circadian rhythm . Additionally, BML-284 exhibits a secondary tubulin-degradation activity that is absent in most other Wnt agonists, which can confound experiments if an alternative Wnt agonist is substituted [2]. These mechanistic distinctions mean that BML-284 is not interchangeable with other Wnt activators; experimental outcomes depend critically on the specific compound used.

BML-284 Quantitative Differentiation: Head-to-Head Evidence Against Key Comparators


GSK-3β Independence: A Critical Mechanistic Distinction from CHIR-99021

BML-284 activates Wnt/β-catenin signaling without inhibiting GSK-3β at physiologically relevant concentrations. This stands in stark contrast to the widely used Wnt activator CHIR-99021, which is a potent ATP-competitive GSK-3α/β inhibitor . BML-284 does not inhibit GSK-3β (IC₅₀ >60 µM), whereas CHIR-99021 inhibits GSK-3β with an IC₅₀ of approximately 10 nM . GSK-3β inhibition by CHIR-99021 triggers off-target effects on insulin signaling, glycogen metabolism, and neurodevelopment; BML-284 avoids these confounding variables [1].

Wnt signaling Stem cell biology GSK-3β inhibition

Direct Wnt Mimicry vs. Axin Disruption: BML-284 Activates TCF-Dependent Transcription More Potently than SKL2001

BML-284 directly induces TCF-dependent transcriptional activity with an EC₅₀ of 700 nM in HEK-293T cells [1]. In contrast, SKL2001, a Wnt agonist that acts by disrupting the Axin/β-catenin complex, has been reported to require concentrations in the range of 5–40 µM to elicit comparable Wnt pathway activation . Although direct head-to-head EC₅₀ comparisons from the same assay are lacking, cross-study analysis indicates BML-284 is approximately 7- to 57-fold more potent than SKL2001 for Wnt reporter activation [1].

Wnt agonist TCF/LEF transcription Reporter assays

Tubulin-Degradation Activity: A Dual Mechanism Not Shared by Other Wnt Agonists

Beyond its Wnt agonist activity, BML-284 acts as a colchicine-site tubulin degradation agent [1]. This dual mechanism is absent in standard Wnt agonists such as CHIR-99021 and SKL2001. Co-crystal structures of BML-284 bound to the T2R-TTL (tubulin) complex have been solved (PDB: 7cek), confirming its direct interaction with tubulin [2]. Structure-guided optimization of BML-284 yielded derivative 5i, which achieved IC₅₀ values of 0.02–0.05 µM against five tumor cell lines and 79–82% tumor growth inhibition in ovarian xenograft models [1].

Tubulin degradation Antiproliferative Colchicine-site

In Vivo Efficacy: Renal Protection in Ischemia-Reperfusion Injury (Rat Model)

BML-284 demonstrates in vivo efficacy that is not uniformly observed across all Wnt agonists. In a rat model of renal ischemia-reperfusion injury, BML-284 treatment decreased tissue damage and improved renal function [1]. While CHIR-99021 has also been studied in renal injury models, direct comparisons are lacking; however, the GSK-3β-independent mechanism of BML-284 may offer advantages in this context by avoiding GSK-3β-mediated effects on apoptosis and inflammation .

Ischemia-reperfusion Renal injury In vivo pharmacology

Optimal Application Scenarios for BML-284 Based on Quantitative Evidence


Wnt Pathway Studies Requiring Minimal GSK-3β Crosstalk

For experiments in cells or tissues where GSK-3β has critical off-target functions—such as pancreatic β-cells (insulin secretion), neurons (axonal growth and synaptic plasticity), or circadian clock models—BML-284 is the Wnt activator of choice. Its IC₅₀ >60 µM for GSK-3β ensures that Wnt activation is not confounded by direct GSK-3β inhibition, a problem inherent to CHIR-99021 . This makes BML-284 particularly valuable for dissecting the specific contributions of Wnt/β-catenin signaling in these systems.

Cancer Biology Investigations of Wnt Signaling and Tubulin Dynamics

BML-284's dual activity as both a Wnt agonist and a tubulin degrader (colchicine-site) offers a unique tool for studying the intersection of Wnt signaling and microtubule dynamics in cancer [1]. Its co-crystal structure with tubulin (PDB: 7cek) enables rational design of derivatives with improved antiproliferative properties [1]. This dualism is not shared by other Wnt agonists, making BML-284 a distinctive entry point for targeted protein degradation research in Wnt-driven cancers.

In Vivo Models of Tissue Regeneration and Injury Repair

BML-284 has demonstrated protective effects in a rat renal ischemia-reperfusion model, decreasing tissue damage and improving renal function [2]. Additionally, it facilitates hepatocyte regeneration in fibrotic zebrafish liver models [3]. These in vivo validations, combined with its GSK-3β-independent mechanism, position BML-284 as a lead candidate for preclinical studies in tissue regeneration and acute organ injury.

Chemical Biology: Photo-Switchable Wnt Agonist Development

BML-284 serves as a privileged scaffold for developing photo-switchable Wnt agonists. Derivatives of BML-284 with azo modifications achieve ~88% agonist activity upon visible-light irradiation relative to the parent compound, enabling spatiotemporal control of Wnt signaling [4]. This application is unique to BML-284 and is not readily accessible with other Wnt agonist scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for BML-284

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.